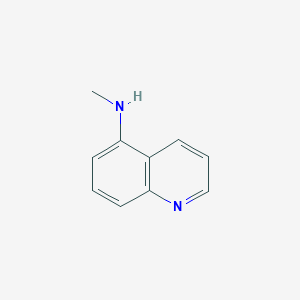

N-methylquinolin-5-amine

Descripción general

Descripción

“N-methylquinolin-5-amine” is a chemical compound with the molecular formula C10H10N2 . It is a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of “this compound” and its analogues has been reported in various scientific literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known and have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be involved in condensation reactions with β-diketones in acid catalysis, followed by ring closure of a Schiff base .Physical and Chemical Properties Analysis

“this compound” is a solid or liquid compound with a molecular weight of 158.2 . It has a linear formula of C10H10N2 .Aplicaciones Científicas De Investigación

Antibacterial Agents

N-methylquinolin-5-amine derivatives have been explored for their antibacterial properties. For instance, a novel class of 5-amino-6-methylquinoline carboxylic acid derivatives demonstrated potent antibacterial activity, with some compounds showing comparable or better activity against Gram-positive bacteria than ciprofloxacin (Hong, Kim, & Kim, 1997).

Blood Pressure and Respiration Effects

Studies on isoquinolines, closely related to this compound, have revealed their significant impact on blood pressure, pulse rate, respiration, and smooth muscle activity. These compounds have shown both pressor and depressor activities, influencing the autonomic nervous system and smooth muscle function (Fassett & Hjort, 1938).

Folate-Dependent 1-Carbon Transfer

This compound derivatives have been implicated in folate-dependent 1-carbon transfer processes. Research suggests their role in the N-methylation of biogenic amines, potentially influencing the development of certain schizophrenic disorders (Pearson & Turner, 1975).

N-Methylation Synthesis

This compound is crucial in the synthesis of N-methyl-tetrahydroquinolines (MTHQs), which are valuable in various chemical applications. For example, a study demonstrated the synthesis of MTHQs using CO2 and H2, showcasing the versatility of these compounds (He et al., 2017).

Nitric Oxide Reactivity

The reactivity of this compound derivatives with nitric oxide (NO) has been studied for potential applications in developing faster-reacting probes. These probes are beneficial for studying biological systems involving NO (McQuade, Pluth, & Lippard, 2010).

Antidepressant and Antifungal Properties

Some this compound derivatives have shown promising antidepressant andantifungal properties. A series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-amine derivatives displayed significant antidepressant activity in animal models, as well as inhibitory effects against various fungi strains (Kumar et al., 2011).

Neuroprotective Properties

Derivatives of this compound, such as N,N-bis-(8-hydroxyquinoline-5-yl methyl)-benzyl substituted amines (HQNBA), have demonstrated neuroprotective effects. These compounds were effective in protecting nerve cells from oxidative stress-induced death, partially due to their action as PPARγ agonists (Madonna, Maher, & Kraus, 2010).

Anticancer Agent

The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of this compound, has been identified as a potent apoptosis inducer and an efficacious anticancer agent. It exhibits excellent blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).

Safety and Hazards

Direcciones Futuras

The future directions for “N-methylquinolin-5-amine” could involve further exploration of its potential applications in the fields of industrial and synthetic organic chemistry . Additionally, more research could be conducted to better understand its mechanism of action and potential biological and pharmaceutical activities .

Mecanismo De Acción

Target of Action

N-Methylquinolin-5-amine primarily targets the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

The compound interacts with its targets through molecular docking . The docking studies have revealed a lesser binding energy with this compound, indicating a strong interaction with the PI3K/AKT/mTOR pathway proteins .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the predominant biochemical pathway affected by this compound . This pathway plays a significant role in multiple cancers by controlling apoptosis (programmed cell death) and cell proliferation . By interacting with this pathway, this compound can potentially influence these cellular processes.

Result of Action

This compound has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM . This indicates that the compound can effectively inhibit the growth of these cancer cells at this concentration.

Análisis Bioquímico

Biochemical Properties

N-methylquinolin-5-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound has been shown to bind to specific proteins, influencing their activity and stability. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . These cellular effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the accumulation of DNA damage and subsequent cell death. Additionally, this compound can activate signaling pathways that promote cell survival and proliferation, further elucidating its complex molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing immune response . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and function. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be actively transported into cells via organic cation transporters, which facilitate its accumulation in specific tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

N-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLNGDAQWHSFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324548 | |

| Record name | N-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-67-4 | |

| Record name | N-Methyl-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007506674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

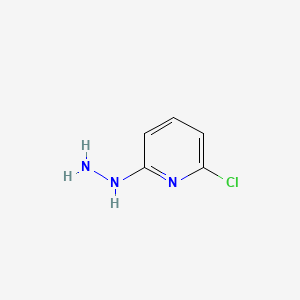

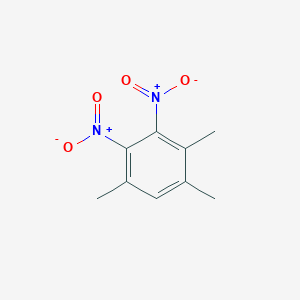

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

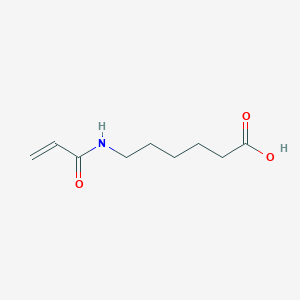

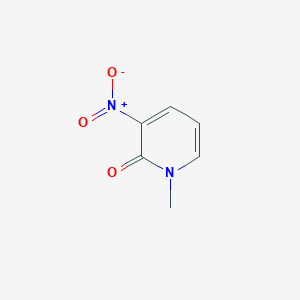

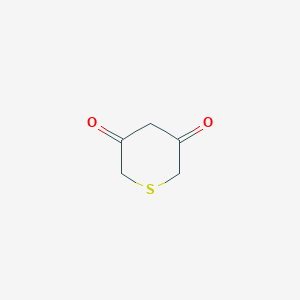

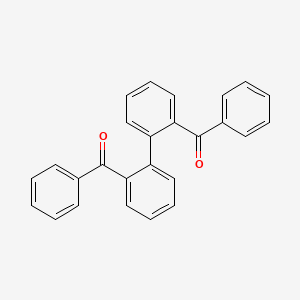

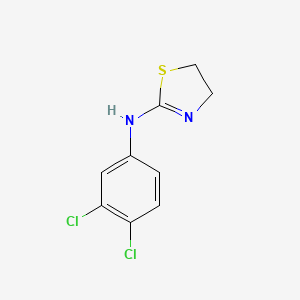

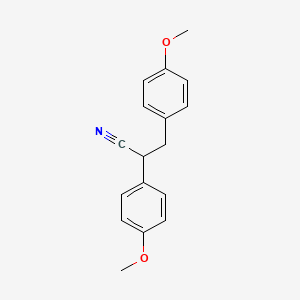

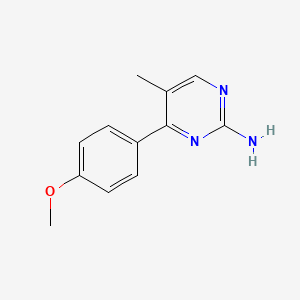

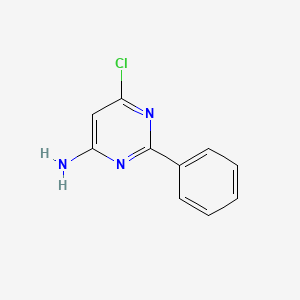

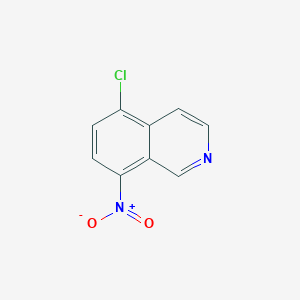

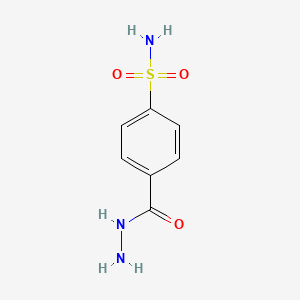

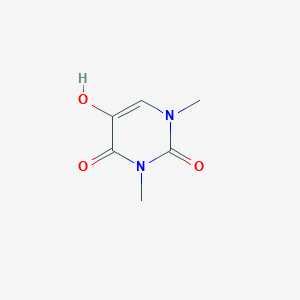

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)